Oxoepistephamiersine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

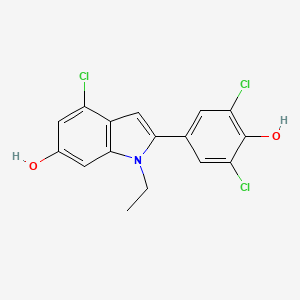

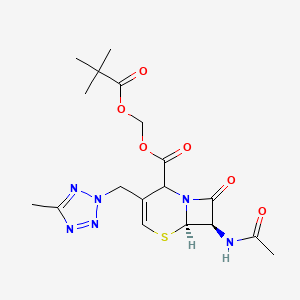

Oxoepistephamiersina es un complejo alcaloide hasubanan que ha despertado un interés significativo en el campo de la química orgánica debido a su intrincada estructura y posibles aplicaciones. Este compuesto se deriva de la familia de alcaloides hasubanan, que son conocidos por sus diversas actividades biológicas y complejos marcos moleculares.

Métodos De Preparación

La síntesis de oxoepistephamiersina implica una serie de pasos intrincados. El material de partida es ciclohexanodiona monoetilén acetal disponible comercialmente y de bajo coste. La síntesis presenta una reacción de ciclización en cascada catalizada por paladio para establecer el marco de carbono tricíclico de las moléculas deseadas. A esto le sigue una oxidación regioselectiva de Baeyer-Villiger y una cascada de reorganización esquelética desencadenada por MeNH₂ para construir la aza [4.4.3]propelano benzanulada. Finalmente, una anulación oxidativa regio- y diastereoselectiva estratégicamente tardía del enlace C-H sp³ forma el desafiante sistema de anillo de tetrahidrofurano y la porción de hemicetal en un solo paso .

Análisis De Reacciones Químicas

Oxoepistephamiersina sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar usando reactivos como los oxidantes de Baeyer-Villiger.

Reducción: Condiciones y reactivos específicos pueden reducir ciertos grupos funcionales dentro de la molécula.

Sustitución: Se pueden realizar varias reacciones de sustitución en la molécula, dependiendo de los grupos funcionales presentes.

Ciclización: La síntesis de la propia oxoepistephamiersina implica una reacción de ciclización en cascada catalizada por paladio.

Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio, oxidantes de Baeyer-Villiger y metilamina (MeNH₂). Los principales productos formados a partir de estas reacciones incluyen la aza [4.4.3]propelano benzanulada y el sistema de anillo de tetrahidrofurano .

Aplicaciones Científicas De Investigación

Oxoepistephamiersina tiene varias aplicaciones de investigación científica:

Química: El compuesto se utiliza como modelo para estudiar la síntesis orgánica compleja y los mecanismos de reacción.

Biología: Su estructura única la convierte en una candidata para estudiar las interacciones biológicas y las posibles aplicaciones terapéuticas.

Medicina: Se está investigando su potencial como agente farmacéutico debido a su similitud estructural con otros alcaloides bioactivos.

Mecanismo De Acción

El mecanismo de acción de oxoepistephamiersina implica su interacción con objetivos moleculares y vías específicos. La estructura del compuesto le permite interactuar con varias moléculas biológicas, lo que potencialmente afecta los procesos celulares. Los objetivos moleculares y las vías exactas aún están bajo investigación, pero sus características estructurales sugieren que puede interactuar con enzimas y receptores involucrados en la señalización celular .

Comparación Con Compuestos Similares

Oxoepistephamiersina es única entre los alcaloides hasubanan debido a sus características estructurales específicas. Compuestos similares incluyen metafanina, cefaramina y sinoracutina. Estos compuestos comparten un marco tricíclico común pero difieren en sus grupos funcionales y estructuras de anillo específicas. Por ejemplo, la cefaramina presenta una estructura de aza [4.4.3]propelano, mientras que la sinoracutina tiene una estructura tetracíclica 6/6/5/5 .

Propiedades

IUPAC Name |

3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,14,18H,8-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLCCHVXIGOAFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12290941.png)

![17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290955.png)

![4-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one](/img/structure/B12290960.png)

![5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride](/img/structure/B12290981.png)

![3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)

![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12290988.png)

![N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide](/img/structure/B12290993.png)

![Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12290996.png)